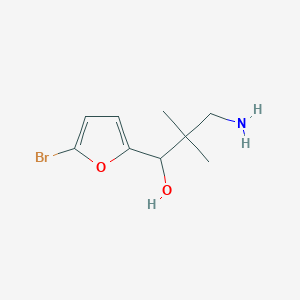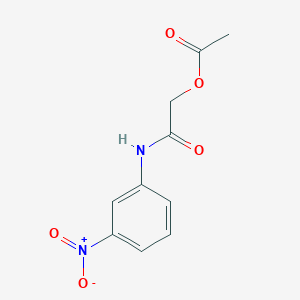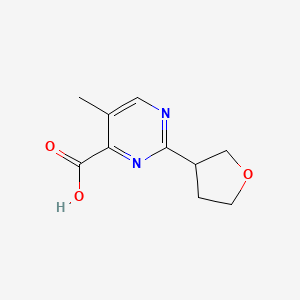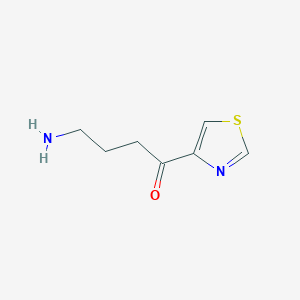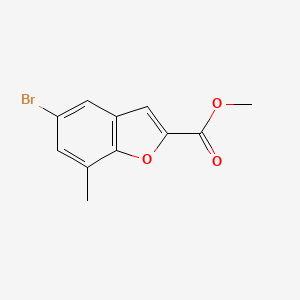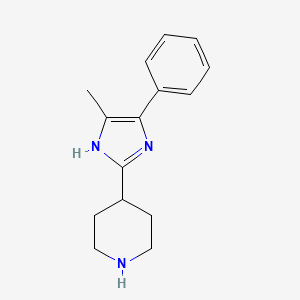![molecular formula C14H29N3O2 B13153679 Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, featuring a piperidine ring substituted with various functional groups, makes it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with tert-butyl chloroformate, followed by the introduction of aminomethyl and ethyl(methyl)amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, such as hydrogenation, can be performed to reduce double bonds or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride
Nucleophiles: Ammonia, amines, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as acting as a precursor to drug candidates targeting specific diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.
N-methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
Tert-butyl piperidine-1-carboxylate: A compound similar in structure but lacking the aminomethyl and ethyl(methyl)amino groups.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H29N3O2 |
|---|---|
Poids moléculaire |
271.40 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H29N3O2/c1-6-16(5)14(11-15)7-9-17(10-8-14)12(18)19-13(2,3)4/h6-11,15H2,1-5H3 |
Clé InChI |
OUAVMVJWQMZXSV-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1(CCN(CC1)C(=O)OC(C)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
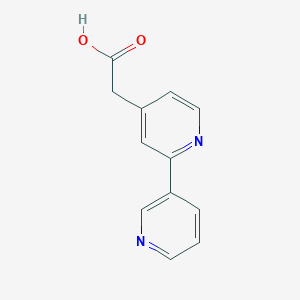
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
